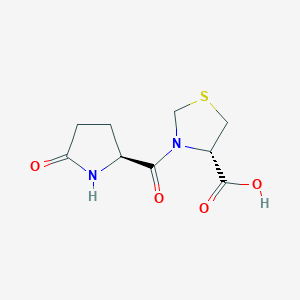

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

The compound “(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a type of thiazolidine-4-carboxylic acid derivative . These derivatives are known to have potential interactions with biological targets . They are designed with supramolecular functionalities, which correlate with their binding ability to proteins, leading to the modulation of their structure and bioactivity .

Synthesis Analysis

Thiazolidine-4-carboxylic acid derivatives can be prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .Molecular Structure Analysis

The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis . NMR measurements on dipeptides indicated the presence of S-cis and S-trans conformers around the amide bonds .Chemical Reactions Analysis

The chemical reactions and pathways resulting in the formation of carboxylic acids, any organic acid containing one or more carboxyl (-COOH) groups, could be relevant .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using NMR techniques and X-ray data .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, also known as (4S)-3-[(2S)-5-Oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid:

Antioxidant Activity

Research has shown that derivatives of thiazolidine-4-carboxylic acid can significantly attenuate cellular oxidative stress by enhancing catalase activity . This compound interacts with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC), leading to structural changes that enhance enzyme activity. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Immunomodulatory Effects

New dipeptides containing thiazolidine-4-carboxylic acid derivatives have been synthesized and characterized for their potential immunomodulatory effects . These compounds, structural analogues of known immunomodulating agents, have shown promise in modulating immune responses. This application is particularly relevant in developing treatments for autoimmune diseases and enhancing immune responses in immunocompromised individuals.

Pharmacophoric Applications

The compound has been designed with supramolecular functionalities to interact with biological targets effectively . This design allows it to modulate protein structures and bioactivity, making it a valuable pharmacophoric motif in drug design. Its ability to bind and alter protein functions can be leveraged to develop new therapeutic agents targeting specific proteins involved in various diseases.

Enzyme Kinetics and Drug Development

The interaction of this compound with enzymes has been studied using the Michaelis-Menten model, revealing its potential to enhance enzyme activity by increasing substrate availability . This property is beneficial in drug development, where enhancing the activity of specific enzymes can lead to more effective treatments for metabolic disorders and other enzyme-related conditions.

Cell Proliferation and Apoptosis Inhibition

Studies have demonstrated that this compound can mitigate the inhibition of cell proliferation and prevent apoptotic cell death induced by oxidative stress . This application is significant in cancer research, where protecting healthy cells from oxidative damage while targeting cancer cells is a major therapeutic goal.

Structural Biology and NMR Characterization

The compound has been extensively studied using NMR techniques and X-ray analysis to elucidate its structure and conformational properties . Understanding its structural characteristics is essential for designing new derivatives with improved biological activity and stability. This knowledge aids in the rational design of new drugs and therapeutic agents.

Biophysical Methods in Protein Interaction Studies

The binding propensity of this compound with proteins has been characterized using various biophysical methods . These studies provide insights into how the compound interacts with different proteins, which is crucial for developing targeted therapies. By understanding these interactions, researchers can design more effective drugs with fewer side effects.

Potential in Treating Neurodegenerative Diseases

Given its antioxidant properties and ability to enhance enzyme activity, this compound holds potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These diseases are often associated with oxidative stress and impaired enzyme function, making this compound a promising candidate for therapeutic development.

Eigenschaften

IUPAC Name |

(4S)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

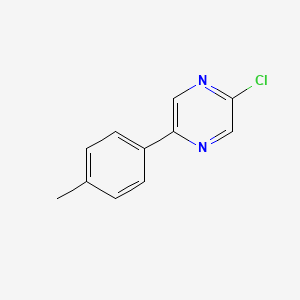

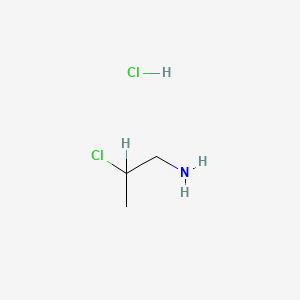

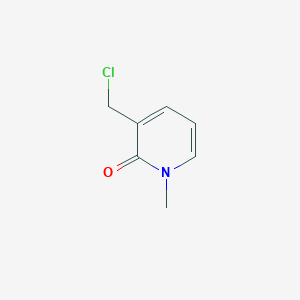

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)